(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Catalog No.
S807862
CAS No.
1006376-60-8
M.F
C8H7ClF2O
M. Wt
192.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

CAS Number

1006376-60-8

Product Name

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

IUPAC Name

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

InChI

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1

InChI Key

RYOLLNVCYSUXCP-MRVPVSSYSA-N

SMILES

C1=CC(=C(C=C1C(CCl)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)F)F

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCl)O)F)F

The exact mass of the compound (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 1006376-60-8) is a highly enantiopure chiral halohydrin intermediate fundamentally embedded in the commercial synthesis of the P2Y12 receptor antagonist Ticagrelor[1]. As a direct precursor to (S)-2-(3,4-difluorophenyl)oxirane, this building block dictates the stereochemistry of the critical trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine pharmacophore [2]. In industrial procurement, its value is defined by its strict enantiomeric excess (typically >98% ee) and its role in bypassing inefficient downstream chiral resolutions, making it a non-negotiable starting material for scalable, stereospecific pharmaceutical manufacturing.

Procuring racemic 2-chloro-1-(3,4-difluorophenyl)ethanol introduces an unacceptable bottleneck in API manufacturing, as it propagates a racemic mixture through the cyclopropanation sequence, capping the theoretical yield of the active Ticagrelor enantiomer at 50% and necessitating costly downstream chiral salt resolution [1]. Furthermore, substituting with the bromo-analog (2-bromo-1-(3,4-difluorophenyl)ethanol), while chemically viable, reduces atom economy, increases precursor mass costs, and presents a higher risk of premature degradation during storage. Consequently, the optically pure (S)-chloro derivative is the definitive standard for scalable, high-yield synthetic routes.

Enantiomeric Purity and Downstream Yield Optimization

Procuring the pre-reduced (S)-enantiomer with an ee of >98% eliminates the need for downstream resolution of the cyclopropylamine intermediate [1]. When using the racemate, the theoretical yield of the active (1R,2S)-diastereomer is restricted to 50%, with practical yields often falling below 40% due to losses during chiral crystallization. In contrast, starting with >98% ee (S)-2-chloro-1-(3,4-difluorophenyl)ethanol allows for near-quantitative stereochemical transfer during epoxidation and cyclopropanation, effectively doubling the throughput of the target API scaffold.

Evidence DimensionEffective yield of (1R,2S)-cyclopropylamine intermediate
Target Compound Data>90% stereochemical retention and yield (using >98% ee (S)-enantiomer)
Comparator Or BaselineRacemic 2-chloro-1-(3,4-difluorophenyl)ethanol (yield capped at <50%)
Quantified Difference>50% absolute increase in effective yield
ConditionsStandard base-mediated epoxidation followed by Horner-Wadsworth-Emmons cyclopropanation

Bypassing downstream chiral resolution halves the required raw material input and significantly reduces solvent and time costs in API manufacturing.

Precursor Stability and Atom Economy vs. Bromo-Analogs

While 2-bromo-1-(3,4-difluorophenyl)ethanol can undergo similar base-catalyzed epoxidation, the chloro-analog provides a measurable advantage in atom economy and handling stability [1]. The molecular weight of the chloro-compound (192.59 g/mol) is significantly lower than the bromo-analog (237.04 g/mol), resulting in a ~19% improvement in mass-based atom economy. Furthermore, the primary alkyl chloride is less prone to premature hydrolysis or photolytic degradation during extended storage compared to the more labile alkyl bromide, making it the safer choice for large-scale procurement and inventory management.

Evidence DimensionMass-based atom economy and molecular weight
Target Compound Data192.59 g/mol (Chloro-analog)
Comparator Or Baseline237.04 g/mol (Bromo-analog)
Quantified Difference~19% higher mass efficiency per mole of reactive intermediate
ConditionsBulk procurement and storage prior to base-mediated epoxidation

Higher atom economy and superior shelf-stability directly translate to reduced shipping costs and lower risk of batch failure due to degradation.

Epoxidation Processability and Reaction Kinetics

The conversion of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol to its corresponding (S)-epoxide proceeds with predictable kinetics under mild biphasic conditions (e.g., aqueous NaOH in toluene) [1]. The primary chloride serves as an effective leaving group, balancing reactivity and stability, allowing the intramolecular SN2 ring closure to reach >98% conversion within 2-4 hours at moderate temperatures (20-40 °C). In contrast, utilizing crude mixtures or unoptimized precursors often requires harsher bases or extended reaction times, which can lead to epoxide ring-opening side reactions.

Evidence DimensionEpoxidation conversion efficiency
Target Compound Data>98% conversion to (S)-epoxide within 2-4 hours
Comparator Or BaselineCrude or unoptimized halohydrin mixtures
Quantified DifferenceMinimization of ring-opened diol byproducts (<1% vs >5%)
ConditionsBiphasic aqueous NaOH / toluene system at 20-40 °C

Predictable, high-conversion kinetics under mild conditions ensure reproducible batch-to-batch manufacturing of the critical epoxide intermediate.

Commercial Synthesis of Ticagrelor (API)

The primary industrial application for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is as the foundational chiral building block for Ticagrelor [1]. Its high enantiomeric excess (>98% ee) is essential for producing the (S)-epoxide, which is subsequently converted into the trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, ensuring the final API possesses the correct stereochemistry for P2Y12 receptor antagonism.

Development of Novel P2Y12 Antagonist Analogs

In medicinal chemistry, this compound is utilized to synthesize libraries of cyclopropylamine-based derivatives [1]. By starting with the optically pure (S)-chloro-alcohol, researchers can reliably maintain the required stereocenter while varying other functional groups, facilitating structure-activity relationship (SAR) studies without the confounding effects of racemic mixtures.

Asymmetric Synthesis of Fluorinated Chiral Epoxides

Beyond specific API synthesis, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol serves as a robust precursor for generating (S)-2-(3,4-difluorophenyl)oxirane [1]. This fluorinated chiral epoxide is a versatile electrophile used in the synthesis of various specialized agrochemicals, advanced materials, and custom chiral ligands where the 3,4-difluorophenyl group is desired for its metabolic stability and electronic properties.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1006376-60-8

Wikipedia

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol

Dates

Last modified: 08-16-2023

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